(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(pyrimidin-2-yloxy)phenyl)methanone
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Overview
Description
The compound (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(pyrimidin-2-yloxy)phenyl)methanone is a complex organic molecule featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(pyrimidin-2-yloxy)phenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyrrole intermediates, which are then coupled with piperazine and phenylmethanone derivatives. Key steps include:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction involving a suitable aldehyde and an amine.
Synthesis of the pyrrole ring: This often involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling reactions: The pyrimidine and pyrrole intermediates are coupled with piperazine through nucleophilic substitution reactions.
Final assembly: The resulting intermediate is then reacted with the phenylmethanone derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(pyrimidin-2-yloxy)phenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(pyrimidin-2-yloxy)phenyl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(pyrimidin-2-yloxy)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(pyrimidin-2-yloxy)phenyl)methanone: can be compared with other compounds featuring similar structural motifs, such as:
- (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(pyridin-2-yloxy)phenyl)methanone
- (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(pyrimidin-2-yloxy)benzyl)methanone
These compounds share similar core structures but differ in the substituents attached to the phenyl or pyrimidine rings, which can influence their chemical properties and biological activities.
Properties
IUPAC Name |
(4-pyrimidin-2-yloxyphenyl)-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O2/c31-22(18-4-6-19(7-5-18)32-23-24-8-3-9-25-23)30-14-12-29(13-15-30)21-16-20(26-17-27-21)28-10-1-2-11-28/h1-11,16-17H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHJWCXRSRAVAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)C4=CC=C(C=C4)OC5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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